molecular formula C16H12FN3O3 B593566 Flunitrazepam-D7 CAS No. 1286448-08-5

Flunitrazepam-D7

Cat. No.: B593566
CAS No.: 1286448-08-5
M. Wt: 320.33 g/mol
InChI Key: PPTYJKAXVCCBDU-AAYPNNLASA-N
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Description

Flunitrazepam-d7 (CRM) is a deuterated derivative of flunitrazepam, which belongs to the benzodiazepine class of compounds. It is commonly used as an internal standard for quantification in mass spectrometry analyses. Flunitrazepam itself is a sedative-hypnotic drug with potent effects on the central nervous system. The deuterium-labeled version, this compound, serves as a reference compound for accurate measurements in research and forensic laboratories .

Scientific Research Applications

Flunitrazepam-d7 finds applications in several scientific fields:

    Forensic Chemistry: Used for detecting and quantifying flunitrazepam in biological samples (e.g., urine, blood) following its administration.

    Toxicology: Helps identify drug-related intoxication or overdose cases.

    Pharmacokinetics Studies: Assists in understanding drug metabolism and elimination.

    Pharmaceutical Research: Used as a reference standard during drug development and validation.

Mechanism of Action

Target of Action

Flunitrazepam-D7, also known as Flunitrazepam, primarily targets the benzodiazepine receptors BNZ1 and BNZ2 . These receptors play a crucial role in mediating sleep (BNZ1) and affecting muscle relaxation, anticonvulsant activity, motor coordination, and memory (BNZ2) .

Mode of Action

This compound interacts with its targets by binding nonspecifically to the benzodiazepine receptors . This binding enhances the effects of gamma-aminobutyric acid-A (GABAA), an inhibitory neurotransmitter, by increasing its affinity for the GABA receptor . The binding of GABA to the site opens the chloride channel, resulting in a hyperpolarized cell membrane that prevents further excitation of the cell .

Biochemical Pathways

This compound affects the GABAergic pathway, which is the chief inhibitory neurotransmitter pathway in the mammalian central nervous system . The enhancement of GABA’s effects leads to increased inhibition within the central nervous system .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized in the liver, with metabolites including 7-aminoflunitrazepam, desmethylflunitrazepam, and 3-hydroxydesmethylflunitrazepam . The elimination half-life of Flunitrazepam is between 18 to 26 hours , and it is primarily excreted via the kidneys .

Result of Action

The action of this compound results in powerful hypnotic, sedative, anxiolytic, and skeletal muscle relaxant properties . It can cause anterograde amnesia , and some reports suggest that it may precipitate violent behavior . It is sometimes used as a date rape drug .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and effects can be affected by the presence of food in the stomach. Additionally, factors such as the user’s age, liver function, and concurrent use of other medications can influence the drug’s metabolism and excretion .

Safety and Hazards

Flunitrazepam-D7 has several hazard statements including H225, H301 + H311 + H331, and H370 . It also has several precautionary statements including P210, P233, P280, P301 + P310, P303 + P361 + P353, and P304 + P340 + P311 .

Future Directions

Flunitrazepam-D7 is available as reference material (bulk powder and/or solution) and as calibrated, Ready-to-Use, certified reference material (CRM) . This product is designed for use in qualitative and quantitative protocols and can be used for forensic, toxicology, research, and other chemical/biochemical analytical applications .

Biochemical Analysis

Biochemical Properties

Flunitrazepam-D7 interacts with various enzymes, proteins, and other biomolecules. It is primarily metabolized in the liver by the cytochrome P450 enzyme system . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the GABA_A receptor, a key player in cell signaling pathways . This modulation can impact gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GABA_A receptor, leading to an increase in the frequency of chloride channel opening events . This results in an inhibitory effect on neuronal firing, which can lead to sedative and hypnotic effects.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. In laboratory settings, it has been observed that the compound’s stability and degradation can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. High doses can lead to toxic or adverse effects, while lower doses may have threshold effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme system in the liver . This can lead to changes in metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It is primarily localized in the cytoplasm, where it can interact with various cellular components .

Preparation Methods

The synthesis of Flunitrazepam-d7 involves introducing deuterium atoms into the molecular structure. Here’s a simplified synthetic route:

    Deuteration: Deuterium atoms are incorporated into the phenyl ring and the methyl group of flunitrazepam. This process typically occurs through chemical reactions using deuterated reagents or precursors.

Chemical Reactions Analysis

Flunitrazepam-d7 can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions may occur at the nitro group or other functional groups.

    Reduction: Reduction of the nitro group or other substituents.

    Substitution: Substitution reactions involving the fluorine atom or other substituents.

Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions include deuterated derivatives of flunitrazepam with modified functional groups.

Comparison with Similar Compounds

Flunitrazepam-d7 stands out due to its deuterium labeling, which provides distinct advantages for accurate quantification. Similar compounds include flunitrazepam itself and its metabolites, such as 7-aminoflunitrazepam . the deuterated version offers improved specificity and precision in analytical measurements.

Properties

IUPAC Name

7-nitro-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTYJKAXVCCBDU-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)[N+](=O)[O-])C([2H])([2H])[2H])F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016406
Record name Flunitrazepam-D7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286448-08-5
Record name Flunitrazepam-D7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of Flunitrazepam-D7 in analyzing aristolochic acid levels?

A1: this compound serves as an internal standard in the analytical method used to quantify aristolochic acid levels in serum samples [].

Q2: Why is an internal standard like this compound necessary in this analysis?

A2: An internal standard like this compound is crucial for accurate and reliable quantification in analytical chemistry techniques like ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) []. It is added to the samples before analysis and helps account for variations during sample preparation and analysis. This ensures more precise and accurate measurements of aristolochic acid levels in the serum samples.

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